Anonamine

Vue d'ensemble

Description

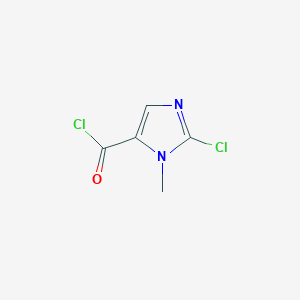

Synthesis Analysis

The synthesis of compounds similar to anonamine, such as arylamine molecules like triphenylamine, involves complex organic reactions. Various synthesis methods have been developed, including those that utilize specific catalysts and conditions to achieve the desired molecular structure. These processes are critical for the production of anonamine and its analogs, highlighting the intricate balance between reaction conditions and the purity of the final product (Manifar & Rohani, 2008).

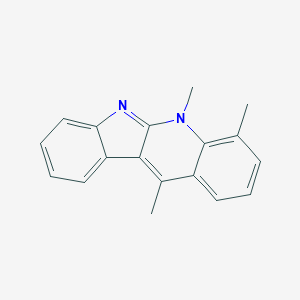

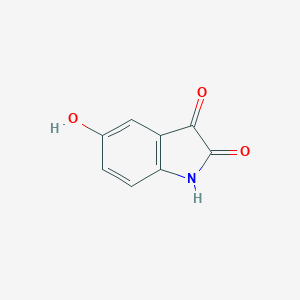

Molecular Structure Analysis

Anonamine belongs to a class of compounds with an isoquinoline backbone, a major structural motif found in the Annona genus. This structure is significant for its biological activities, including anti-infective and anti-cancer properties. The diversity of alkaloids in the Annona species, with over 83 alkaloids isolated, underscores the structural complexity and pharmacological potential of anonamine and related compounds (Nugraha et al., 2019).

Applications De Recherche Scientifique

Antiplasmodial Activity : Anonamine, particularly in the form of anonaine, has demonstrated antiplasmodial properties. It is responsible for the antiplasmodial activity of Liriodendron tulipifera bark and leaves, suggesting its potential in treating malaria or related conditions (Graziose et al., 2011).

Cancer Chemoprevention and Therapy : Studies have shown that (-)-Anonaine can induce apoptosis in human cervical cancer cells through Bax- and caspase-dependent pathways (Chung-Yi Chen et al., 2008). Additionally, anonaine exhibited dose-dependent antiproliferatory, antimigratory, and DNA-damaging effects on human lung cancer H1299 cells (Bing-Hung Chen et al., 2011).

Neuroprotective Effects : Anonaine has been found to act on GABA receptors in epileptic rats, indicating its neuroprotective effects (Porwal & Kumar, 2015).

Dopamine Biosynthesis Inhibition : It inhibits dopamine biosynthesis by mainly reducing tyrosine hydroxylase activity, which could have implications in neurological disorders (Lee et al., 2008).

Antidepressant Activity : Anonamine has shown antidepressant-like effects in mice, supporting its use in traditional medicine for mood disorders (Martínez-Vázquez et al., 2012).

Antitumor Activity : There is evidence of antitumor activity, as seen in a study where anonamine was tested on the A204-rhabdomyosarcoma cell line (Zalkow et al., 1988).

Broad Biological Activities : Anonamine has a range of activities, including antiplasmodial, antibacterial, antifungal, antioxidation, anticancer, antidepression, and vasorelaxant (Li et al., 2013).

Dopamine-Uptake Inhibition : It has been found to inhibit dopamine uptake selectively, which could be significant for neurological and psychiatric conditions (Bermejo et al., 1995).

Safety And Hazards

Propriétés

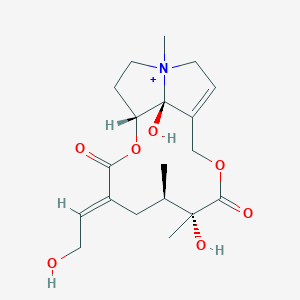

IUPAC Name |

(1R,4E,6R,7R,17S)-7,17-dihydroxy-4-(2-hydroxyethylidene)-6,7,14-trimethyl-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28NO7/c1-12-10-13(6-9-21)16(22)27-15-5-8-20(3)7-4-14(19(15,20)25)11-26-17(23)18(12,2)24/h4,6,12,15,21,24-25H,5,7-11H2,1-3H3/q+1/b13-6+/t12-,15-,18-,19+,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTHPGHXDNRVHD-FLRXXRQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CCO)C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C1(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C(=C\CO)/C(=O)O[C@@H]2CC[N+]3([C@@]2(C(=CC3)COC(=O)[C@]1(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28NO7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anonamine | |

CAS RN |

111566-66-6 | |

| Record name | Anonamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111566666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

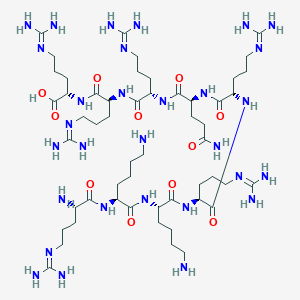

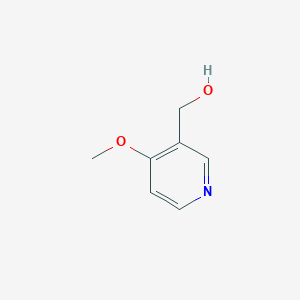

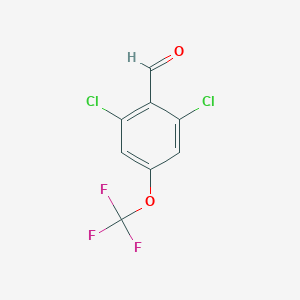

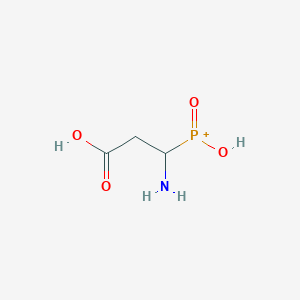

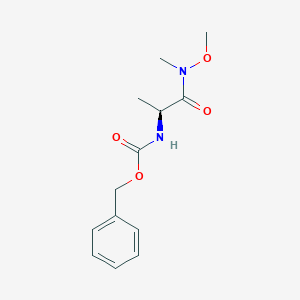

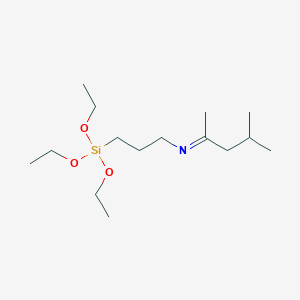

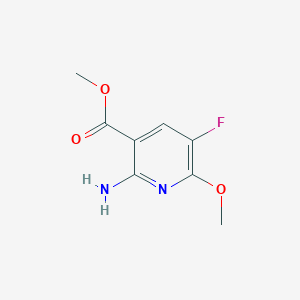

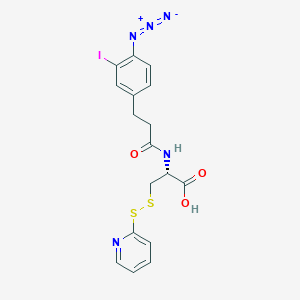

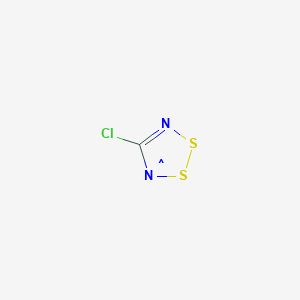

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.